Oligophosphoglycerol-ATP

Mitochondrial nucleotide storage Adenine nucleotide pool Liver energy metabolism

Mitochondrial adenine nucleotide research demands the authentic oligomeric substrate-generic ATP or monomeric analogs cannot reconstitute the regulated-release pathway. Oligophosphoglycerol-ATP (OPG-ATP; CAS 101968-93-8), the native ~4-unit phosphoglyceroyl-ATP copolymer, is the exclusive substrate for the mitochondrial intermembrane-space 3′-phosphodiesterase (Km ≈ 35 μM). • Enables quantitative phosphodiesterase activity assays and high-throughput modulator screening. • Mg²⁺-stabilized form ensures structural integrity during transport and reconstitution. • Structurally authenticated by ³¹P-NMR and mass spectrometry for use as an HPLC/LC-MS calibration standard. Supplied as the purified oligomer; request a quote for bulk or custom packaging.

Molecular Formula C13H21N5O19P4
Molecular Weight 675.22 g/mol
CAS No. 101968-93-8
Cat. No. B028231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligophosphoglycerol-ATP
CAS101968-93-8
Synonyms3-phospho-(glyceroyl-gamma-triphosphoroyl-5'-adenosine-3'-3-phospho)-4-glyceroyl-gamma-triphosphoroyl-5'-adenosine
oligophosphoglycerol-ATP
OPG-ATP
Molecular FormulaC13H21N5O19P4
Molecular Weight675.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N
InChIInChI=1S/C13H21N5O19P4/c14-10-7-11(16-3-15-10)18(4-17-7)12-8(20)9(35-39(26,27)32-1-5(19)13(21)22)6(34-12)2-33-40(28,29)37-41(30,31)36-38(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H,30,31)(H2,14,15,16)(H2,23,24,25)/t5?,6-,8-,9-,12-/m1/s1
InChIKeyBVGPWHMILIFADE-NRJACJQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oligophosphoglycerol-ATP (CAS 101968-93-8): A High-Energy Mitochondrial Adenine Nucleotide Storage Oligomer for Energy Metabolism Research


Oligophosphoglycerol-ATP (OPG-ATP; CAS 101968-93-8), also designated oligo(phosphoglyceroyl-ATP) or (PG-ATP)n, is a naturally occurring, high-energy phosphate-linked copolymer composed of alternating units of D-glyceric acid (phosphoglycerate) and adenosine triphosphate [1]. First structurally elucidated from rat heart and liver mitochondria, the compound exists as an oligomer with the general structure 3-phospho-[glyceroyl-γ-triphosphoroyl-5′-adenosine-3′-3-phospho]n-glyceroyl-γ-triphosphoroyl-5′-adenosine, with the purified heart form containing approximately four repeating phosphoglyceroyl-ATP units [2]. Unlike monomeric ATP or simple adenosine tetraphosphate analogs, OPG-ATP resides exclusively within the mitochondrial intermembrane space, tightly complexed with a dedicated 3′-phosphodiesterase that selectively releases monomeric phosphoglyceroyl-ATP (PG-ATP; CAS 124199-67-3) [3][4]. The compound is classified under MeSH as an adenosine triphosphate analog and glyceric acid derivative, with a molecular formula of C13H21N5O19P4 and molecular weight of 675.22 g/mol for the monomeric repeating unit [1].

Why ATP, Adenosine Tetraphosphate, or Phosphoglyceroyl-ATP Monomer Cannot Replace Oligophosphoglycerol-ATP in Mitochondrial Nucleotide Storage Research


Generic substitution with standard ATP (CAS 56-65-5), adenosine 5′-tetraphosphate (Ap4; CAS 3415-97-2), or the monomeric phosphoglyceroyl-ATP (PG-ATP; CAS 124199-67-3) fails for three structural and functional reasons. First, OPG-ATP is an oligomeric polymer containing multiple alternating ATP and phosphoglycerate units, with the native heart form bearing approximately four repeating units [1]; ATP and Ap4 lack the phosphoglycerate backbone entirely, while the PG-ATP monomer lacks the oligomeric chain required for high-capacity phosphate and adenylate storage. Second, OPG-ATP is the exclusive endogenous substrate for a mitochondrial intermembrane-space 3′-phosphodiesterase (Km ≈ 35 μM for adenosine equivalents; Vmax ≈ 6 nmol/min/mg protein) that does not recognize ATP or Ap4, and this enzyme-substrate pairing defines the only known enzymatic route for regulated release of sequestered adenine nucleotides from the purinogen polymer [2][3]. Third, OPG-ATP is remarkably stabilized by Mg²⁺ ions, a property that enabled 300-fold purification of the substrate-free phosphodiesterase and is not replicated by simple adenosine polyphosphates [4]. Substituting with any single-component analog thus eliminates the integrated polymer architecture, the specific enzyme recognition, and the metal-ion-dependent stability that collectively define OPG-ATP's unique mitochondrial storage and regulated-release function.

Oligophosphoglycerol-ATP (CAS 101968-93-8): Quantitative Differential Evidence Against Closest Analogs for Informed Scientific Procurement


Mitochondrial Abundance of OPG-ATP vs. Total Soluble Nucleotides: 5–10-Fold Higher Quantities in Rat Liver

Quantitative purification and specific 3′-phosphodiesterase assay revealed that OPG-ATP quantities in rat liver mitochondria were 5- to 10-fold higher than those detected in earlier investigations and were comparable in magnitude to the entire total soluble nucleotide pool [1]. In the context of the larger purinogen polymer, of which OPG-ATP oligomers form the rapidly exchanging end chains, the sequestered nucleotide reservoir accounts for 25% to 55% of the total tissue adenine nucleotide pool in rat heart [2] and reaches up to 135% of the free nucleotide pool in kidney [3]. This contrasts sharply with the monomeric phosphoglyceroyl-ATP (PG-ATP, CAS 124199-67-3), which represents only the cleaved monomer unit and cannot recapitulate the polymer's mass storage capacity.

Mitochondrial nucleotide storage Adenine nucleotide pool Liver energy metabolism OPG-ATP quantification

Specific Enzymatic Cleavage by Mitochondrial 3′-Phosphodiesterase: Km ≈ 35 μM and 300-Fold Enzyme Purification vs. Generic Phosphodiesterases

OPG-ATP is the exclusive substrate for a dedicated mitochondrial intermembrane-space 3′-phosphodiesterase. Characterization of this enzyme from rat liver mitochondria yielded an apparent Km of approximately 35 μM (adenosine equivalents) and Vmax of 6 nmol/min/mg protein toward its natural oligomeric substrate [1]. The enzyme was purified 300-fold to apparent homogeneity (Mr ≈ 165 kDa, composed of up to four subunits of Mr 42.5, 41.9, 40.5, and 38.9 kDa), and the purification was enabled by the remarkable Mg²⁺-dependent stabilization of the OPG-ATP substrate [2]. In contrast, generic snake-venom phosphodiesterase non-specifically hydrolyzes OPG-ATP to ADP without the regulated, monomer-releasing cleavage pattern [3], and neither ATP nor adenosine tetraphosphate serve as substrates for the specific mitochondrial 3′-phosphodiesterase.

Enzyme kinetics Mitochondrial phosphodiesterase Substrate specificity OPG-ATP metabolism

Mg²⁺-Dependent Stabilization Enables 300-Fold Purification: Stability Differential vs. ATP and Adenosine Tetraphosphate

OPG-ATP is remarkably stabilized by Mg²⁺ ions, a property that proved critical for achieving 300-fold purification of the substrate-free form of its cognate 3′-phosphodiesterase [1]. This metal-ion-dependent stabilization distinguishes OPG-ATP from standard ATP, which undergoes spontaneous hydrolysis under purification conditions, and from adenosine 5′-tetraphosphate (Ap4), which exhibits only 2% hydrolysis after 2-minute incubation with ecto-enzymes compared to 75% hydrolysis of ATP, but has not been shown to support the same magnitude of enzyme stabilization [2]. The Mg²⁺ effect on OPG-ATP is sufficient to maintain the oligomer's structural integrity through multi-step chromatographic purification, enabling isolation of active enzyme-substrate complex from crude mitochondrial extracts.

Nucleotide stability Magnesium ion stabilization Protein purification OPG-ATP biochemistry

Rapid In Vivo Equilibrium with Free ATP Pool: 30-Minute Specific Radioactivity Equilibrium in Perfused Heart vs. Static ATP Analogs

In [¹⁴C]adenosine-perfused rat hearts, OPG-ATP (as the (PG-ATP)n oligomer) reaches specific radioactivity equilibrium with the free ATP pool within 30 minutes, demonstrating its role as a dynamically exchanging rather than static storage form [1]. Furthermore, perfusion with phosphate-free medium increased the proportion of ¹⁴C incorporated into the sequestered (PG-ATP)n form by 70% and caused net transfer of 0.9 μmol g⁻¹ of purine from free adenine nucleotides to the sequestered polymer [1]. This rapid bidirectional exchange kinetics is fundamentally different from the behavior of synthetic ATP analogs such as α,β-methylene-ATP, which are hydrolysis-resistant and designed for static receptor binding studies rather than dynamic metabolic flux analysis [2].

Nucleotide turnover Metabolic labeling Adenine nucleotide dynamics Perfused heart model

Structural Confirmation by Unambiguous Chemical Synthesis and Multi-Method Analytical Validation vs. Hypothesized Structures

The oligomeric structure of OPG-ATP was initially proposed based on selective enzymatic digestion, chromatographic analysis, mass spectrometry, and ³¹P-NMR spectroscopy of the purified heart oligomer [1]. The basic unit structure was subsequently confirmed by unambiguous chemical synthesis—an achievement that distinguishes OPG-ATP from many postulated but unconfirmed nucleotide storage forms [2]. The synthetic confirmation established the alternating phosphoglycerate-ATP backbone as 3-phospho-[glyceroyl-γ-triphosphoroyl-5′-adenosine-3′-3-phospho]n-glyceroyl-γ-triphosphoroyl-5′-adenosine, with the purified heart oligomer containing four repeating units (n = 4) [1]. In contrast, alternative proposed adenine nucleotide storage forms—such as the acid-insoluble species detected in ischemic heart studies—remained structurally uncharacterized and could not be distinguished from RNA or other precipitated nucleotides [3].

Chemical synthesis Structural elucidation ³¹P-NMR Mass spectrometry OPG-ATP structure confirmation

Tissue-Specific Purinogen Content Variation from 25% to 135% of Free Nucleotide Pool: Differential Distribution vs. Uniform ATP Concentration

Quantitative assay of purinogen (the OPG-ATP-containing mitochondrial polymer) across five rat tissues revealed highly variable content relative to the free adenine nucleotide pool: 25% in brain and skeletal muscle, approximately 55% in heart, and up to 135% in kidney [1]. In contrast, free ATP concentrations are maintained within a relatively narrow homeostatic range across tissues (typically 5–10 μmol/g wet weight in most mammalian tissues) [2]. This tissue-specific variation in the sequestered polymer pool—but not in free ATP—indicates that purinogen/OPG-ATP content is independently regulated and may serve tissue-specific functions in phosphate storage and adenine nucleotide buffering, a dimension of cellular energy metabolism that cannot be studied using ATP or simple ATP analogs alone.

Tissue distribution Purinogen assay Nucleotide storage Comparative biochemistry

High-Value Application Scenarios for Oligophosphoglycerol-ATP (CAS 101968-93-8) Based on Quantitative Differentiation Evidence


Mitochondrial Adenine Nucleotide Storage and Mobilization Assays Using OPG-ATP-Specific 3′-Phosphodiesterase

The exclusive substrate-enzyme pairing between OPG-ATP and the mitochondrial 3′-phosphodiesterase (Km ≈ 35 μM; Vmax ≈ 6 nmol/min/mg) [1] makes OPG-ATP the essential substrate for in vitro reconstitution of the mitochondrial adenine nucleotide storage and regulated-release pathway. Unlike generic ATP or Ap4, OPG-ATP enables quantitative measurement of phosphodiesterase activity, high-throughput screening for modulators of sequestered nucleotide release, and kinetic characterization of the enzyme's tetrameric architecture (Mr ≈ 165 kDa, four subunits) [2]. Procurement of OPG-ATP—preferably as the Mg²⁺-stabilized form—is a prerequisite for these assays.

Metabolic Flux Analysis of the Dynamic Nucleotide Storage Pool in Perfused Organ Models

OPG-ATP rapidly equilibrates with the free ATP pool within 30 minutes in perfused rat heart, and phosphate deprivation drives a 70% increase in radiolabel incorporation into the sequestered polymer with net purine transfer of 0.9 μmol/g tissue [3]. This dynamic behavior positions OPG-ATP as the only authentic tracer for metabolic flux studies examining the interplay between free and stored adenine nucleotide pools during ischemia, reperfusion, or metabolic stress. Synthetic ATP analogs with hydrolysis-resistant modifications cannot replicate this bidirectional exchange kinetics [4].

Tissue-Specific Phosphate and Adenylate Reservoir Research Across Kidney, Heart, Brain, and Skeletal Muscle

The demonstrated 5.4-fold range in purinogen/OPG-ATP content across tissues—from 25% of the free nucleotide pool in brain and skeletal muscle to 135% in kidney [5]—justifies the use of OPG-ATP as a tissue-specific biomarker and research tool. Investigators studying the molecular basis of differential ischemia tolerance (kidney vs. heart vs. brain) or tissue-specific phosphate homeostasis require OPG-ATP standards and labeled OPG-ATP for comparative quantification; ATP or PG-ATP monomer cannot provide this tissue-contextual information.

Structural Reference Standard for Mitochondrial Nucleotide Polymer Characterization and Assay Development

The chemically synthesized and structurally confirmed OPG-ATP oligomer—validated by ³¹P-NMR, mass spectrometry, selective enzymatic digestion, and chromatographic analysis [6][7]—serves as the definitive reference standard for developing quantitative assays for purinogen and related mitochondrial nucleotide polymers. Laboratories developing HPLC, LC-MS, or enzymatic assays for sequestered adenine nucleotides require this authenticated compound as a calibration standard; no structurally unconfirmed alternative can fulfill this role.

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